molecular formula C14H12O2 B1216947 3-Biphenylacetic acid CAS No. 23948-77-8

3-Biphenylacetic acid

Cat. No. B1216947
CAS RN: 23948-77-8
M. Wt: 212.24 g/mol
InChI Key: VLQLJPWPRYUYMK-UHFFFAOYSA-N
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Description

3-Biphenylacetic acid, a compound of significant interest in organic chemistry, serves as a pivotal structure for the synthesis of various derivatives with broad applications in materials science, pharmaceuticals, and chemical engineering. Its unique biphenyl backbone offers a versatile platform for modifications and functionalizations, leading to the creation of novel compounds with desired physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of derivatives related to 3-Biphenylacetic acid often involves multi-step organic reactions, utilizing a variety of techniques to introduce functional groups at specific positions on the biphenyl structure. For instance, Sienkiewicz-Gromiuk et al. (2014) discussed the successful synthesis of a novel 4,4′-disubstituted biphenyl derivative, showcasing the strategic incorporation of acetic acid side arms to the biphenyl system (Sienkiewicz-Gromiuk et al., 2014).

Molecular Structure Analysis

The molecular structure of 3-Biphenylacetic acid derivatives is characterized by X-ray diffraction, showcasing distinct intermolecular interactions and hydrogen bonding patterns. Tchibouanga and Jacobs (2020) investigated multicomponent crystals of a chlorinated derivative, revealing interesting hydrogen bonding motifs and weaker interactions, such as π-π stacking, crucial for understanding the compound's solid-state behavior (Tchibouanga & Jacobs, 2020).

Chemical Reactions and Properties

3-Biphenylacetic acid and its derivatives undergo a variety of chemical reactions, including electropolymerization, to form polymeric films. Ferreira et al. (2012) explored the electropolymerization of a hydroxy derivative, providing insights into the mechanism and potential applications in biosensors (Ferreira et al., 2012).

Physical Properties Analysis

The physical properties of 3-Biphenylacetic acid derivatives, including thermal stability and phase behavior, are crucial for their application in various domains. The thermal characteristics and phase purity of these compounds have been thoroughly analyzed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), providing valuable data for their practical use.

Chemical Properties Analysis

Understanding the chemical properties, including acidity, reactivity towards different reagents, and the ability to form complexes or co-crystals with other molecules, is fundamental. Studies such as those by Tchibouanga and Jacobs (2020) and Sienkiewicz-Gromiuk et al. (2014) contribute significantly to the comprehensive understanding of these aspects, highlighting the importance of intermolecular interactions and reactivity patterns in defining the chemical behavior of 3-Biphenylacetic acid derivatives.

Scientific Research Applications

1. Enhancing Skin Permeation

  • Application Summary: 3-Biphenylacetic acid (BPA) has been used to enhance skin permeation in the field of dermatology and pharmacology . This is particularly useful for percutaneous drug delivery.
  • Methods of Application: A series of organic and alkali metal salts of BPA were prepared and evaluated in vitro for their ability to enhance skin permeation . The physicochemical properties of BPA salts were determined using solubility measurements, DSC, and IR .
  • Results: The in vitro study showed that salt formation improves the physicochemical properties of BPA, leading to improved permeability through the skin . Among all the prepared salts, ethanolamine salt showed 7.2- and 5.4-fold higher skin permeation than the parent drug at pH 7.4 and 5.0, respectively .

2. Nanofibrous Polypeptide Hydrogels

  • Application Summary: 3-Biphenylacetic acid (BPAA) has been used in the development of nanofibrous polypeptide hydrogels with a collagen-like structure . These hydrogels can serve as biomimetic extracellular matrix substitutes.
  • Methods of Application: A series of supramolecular peptides were developed by altering the amino acid sequence, enabling the self-assembly of three types of 4-biphenylacetic acid (BPAA)-tripeptides into fibrous hydrogel through hydrogen bonding and π–π stacking under the influence of ion induction .
  • Results: The diameter of the fiber within nanofibrous hydrogels was 10 and 40 nm, respectively, which was similar to the self-assembled collagen fibers . These hydrogels could be considered as a biomimetic extracellular substitute .

3. Modified β-Cyclodextrins in Pharmacological Activity

  • Application Summary: 3-Biphenylacetic acid (BPAA) has been used in the study of the pharmacological activity of modified β-Cyclodextrins .
  • Methods of Application: The study involved the investigation of the gastric tolerability, absorption, and pharmacological activity of BPAA as an inclusion complex with β-cyclodextrin (β-CyD) or chemically modified β-CyDs .
  • Results: The results of this study are not explicitly mentioned in the source .

4. Pharmacological Activity and Bioavailability Enhancement

  • Application Summary: 3-Biphenylacetic acid (BPAA) has been used in the study of the pharmacological activity and bioavailability of modified β-Cyclodextrins .
  • Methods of Application: The study involved the investigation of the gastric tolerability, absorption, and pharmacological activity of BPAA as an inclusion complex with β-cyclodextrin (β-CyD) or chemically modified β-CyDs .
  • Results: The results of this study are not explicitly mentioned in the source .

5. Scalable Synthesis and Reactions of Biphenyl Derivatives

  • Application Summary: 3-Biphenylacetic acid (BPAA) has been used in the scalable synthesis and reactions of biphenyl derivatives .
  • Methods of Application: The study involved the development of several metalated chemical reactions related to biphenyl scaffolds .
  • Results: The results of this study are not explicitly mentioned in the source .

6. Broad-Spectrum Antimicrobial Compound

  • Application Summary: 3-Phenyllactic acid (PLA), which is an organic acid widely existing in honey and lactic acid bacteria fermented food, can be produced by many microorganisms, especially lactic acid bacteria . It has been reported as an antimicrobial compound with broad-spectrum activity against bacteria including Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli O157:H7, and fungi including yeasts and a wide range of moulds .
  • Methods of Application: The study involved the investigation of the antimicrobial and anti-biofilm mechanisms of PLA on commonly pathogenic microorganisms in foods .
  • Results: The results of this study are not explicitly mentioned in the source .

7. Biotechnological Production Strategies

  • Application Summary: Phenyllactic acid (PLA) is capable of inhibiting the growth of many microorganisms, showing a broad-spectrum antimicrobial property, which allows it to hold vast applications in the food, feed, pharmaceutical, and cosmetic industries, especially in the field of food safety .
  • Methods of Application: The study involved the production of PLA through microbial fermentation and whole-cell catalysis (expression single-, double-, and triple-enzyme) strategies .
  • Results: The results of this study are not explicitly mentioned in the source .

Safety And Hazards

3-Biphenylacetic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is fatal in contact with skin or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3-phenylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-14(16)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQLJPWPRYUYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178652
Record name (1,1'-Biphenyl)-3-acetic acid (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Biphenylacetic acid

CAS RN

23948-77-8
Record name [1,1′-Biphenyl]-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23948-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Biphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023948778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-3-acetic acid (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Water (39 mL), followed by lithium hydroxide monohydrate (4.2 g, 101.5 mmol) were added to a solution of biphenyl-3-yl acetic acid methyl ester (11.43 g, 50.57 mmol) in methanol (265 mL). The mixture was stirred at ambient temperature for 2 h then the organics were removed under reduced pressure. The mixture was acidified with dilute hydrochloric acid (1M, 80 mL), extracted with chloroform (2×100 mL), dried (MgSO4) and evaporated under reduced pressure to afford biphenyl-3-yl acetic acid as a white solid, yield 10.6 g, (99%), analytical HPLC Rt=16.565 min, HPLC-MS (single main UV peak with Rt=7.91 min, 213.1 [M+H]+).
Name
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
11.43 g
Type
reactant
Reaction Step Three
Quantity
265 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Water (39 mL), followed by lithium hydroxide monohydrate (4.2 g, 101.5 mmol) were added to a solution of biphenyl-3-yl acetic acid methyl ester (11.43 g, 50.57 mmol) in methanol (265 mL). The mixture was stirred at ambient temperature for 2h then the organics were removed under reduced pressure. The mixture was acidified with dilute hydrochloric acid (1M, 80 mL), extracted with chloroform (2×100 mL), dried (MgSO4) and evaporated under reduced pressure to afford biphenyl-3-yl acetic acid as a white solid, yield 10.6 g, (99%), analytical HPLC Rt=16.565 min, HPLC-MS (single main UV peak with Rt=7.91 min, 213.1 [M+H]+).
Name
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
11.43 g
Type
reactant
Reaction Step Three
Quantity
265 mL
Type
solvent
Reaction Step Three
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

3.5 mL of a 2 M LiOH solution in methanol was added to a solution of compound 91B in 3:1 MeOH/H2O solution. The reaction was stirred at room temperature for 20 hours. The mixture was concentrated under vacuum and the residue dissolved in water. 10% HCl was then added leading to a white precipitate. The solids were collected, washed thoroughly with water and dried (125 mg, 95%). NMR 1H (ppm, MeOD): 7.58 (d., J3=7.26 Hz, 2H), 7.52-7.47 (m, 2H), 7.43-7.37 (m, 3H), 7.34-7.24 (m, 2H), 3.66 (s, 2H). MS (−ESI): M−H+: 211.
Name
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
M Dawson, CM McGee, JH Vine, P Nash… - European journal of …, 1988 - europepmc.org
… Plasma and synovial fluid concentrations of biphenylacetic acid were determined following application of 3 g of 3% biphenylacetic acid gel to one knee of patients suffering from …
Number of citations: 42 europepmc.org
A Gök, EB Orman, Ü Salan, AR Özkaya, M Bulut - Dyes and Pigments, 2016 - Elsevier
… A mixture of 2,4-dihydroxybenzaldehyde (1.00 g, 7.24 mmol), 7-hydroxy-3-biphenylacetic acid (1.54 g, 7.24 mmol), anhydrous sodium acetate (2.97 g, 36.20 mmol) and 10 mL acetic …
Number of citations: 39 www.sciencedirect.com
M Iqbal, A Karim, S Ali, H Bilal… - … für anorganische und …, 2020 - Wiley Online Library
Four mononuclear copper(II) and zinc(II) complexes were synthesized by the reaction of copper and zinc salts with 3,4‐dichlorophenylactic acid, 2‐bromophenylactic acid, …
Number of citations: 8 onlinelibrary.wiley.com
SK Thompson, SM Halbert, RL DesJarlais… - Bioorganic & medicinal …, 1999 - Elsevier
Using binding models which were based on the X-ray crystal structure of an amino acid-based active site-spanning inhibitor complexed with cathepsin K, Cbz-leucine mimics have been …
Number of citations: 29 www.sciencedirect.com
JE Birnbaum, EL Tolman, AE Sloboda, BM Sparano… - Pharmacology, 1982 - karger.com
Fenbufen. y-oxol (1.1'-biphenyl)-4 buta noic acid, is an effective nonsteroidal anti inflammatory (NSAI). analgesic and antipy retic agent in a variety of animal models and in man. From …
Number of citations: 6 karger.com
AAM Amara, MB Lambert, PB Deasy - 2021 - medjpps.com
The skin provides an effective barrier and only limited number of drugs can penetrate in adequate amounts. This study aims to identify the relationship between the physicochemical …
Number of citations: 0 medjpps.com
GL Kok, SE McLaren… - Journal of Atmospheric …, 1995 - journals.ametsoc.org
… The analytical chemistry is based on the HRP enzyme-catalyzed dimerization of POPHA to form the highly fluorescent dimer, 6,6'-dihydroxy-3,3'-biphenylacetic acid. This reaction has …
Number of citations: 85 journals.ametsoc.org
A Mai, S Massa, S Valente, S Simeoni… - ChemMedChem …, 2006 - Wiley Online Library
… acid in the presence of tetrakis(triphenylphosphine)palladium and sodium carbonate followed by alkaline hydrolysis afforded, with a simple two-step method, the 3-biphenylacetic acid 5 …
F Sode - Analytical Methods, 2019 - pubs.rsc.org
… Post-column derivatization with p-hydroxyphenylacetic acid, using HRP to speed up the reaction, forms the fluorescent dimer 6,6′-dihydroxy-3,3′-biphenylacetic acid. This reaction …
Number of citations: 8 pubs.rsc.org
T Kambe, T Maruyama, T Nagase, S Ogawa… - Bioorganic & medicinal …, 2012 - Elsevier
To identify chemically and metabolically stable subtype-selective EP4 agonists, design and synthesis of a series of modified γ-lactam prostanoids has been continued. Prostanoids …
Number of citations: 8 www.sciencedirect.com

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